molecular formula C8H7Br2NO2 B13903330 Methyl 4-bromo-6-(bromomethyl)picolinate

Methyl 4-bromo-6-(bromomethyl)picolinate

Cat. No.: B13903330
M. Wt: 308.95 g/mol
InChI Key: BMEFMHIEAMGXEO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-6-(bromomethyl)picolinate: is an organic compound belonging to the class of picolinates It is characterized by the presence of a bromine atom at the fourth position and a bromomethyl group at the sixth position on the picolinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Methyl Picolinate: The synthesis of methyl 4-bromo-6-(bromomethyl)picolinate typically begins with the bromination of methyl picolinate. This reaction involves the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Bromomethylation: The next step involves the introduction of the bromomethyl group at the sixth position. This can be achieved through a bromomethylation reaction using formaldehyde and hydrobromic acid under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 4-bromo-6-(bromomethyl)picolinate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include azido, thiocyanato, or amino derivatives of the original compound.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Methyl 4-bromo-6-(bromomethyl)picolinate serves as a valuable building block in the synthesis of more complex organic molecules.

    Ligand Synthesis: It can be used in the preparation of ligands for coordination chemistry and catalysis.

Biology and Medicine:

    Drug Development: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

    Biochemical Probes: It can be used as a biochemical probe to study enzyme interactions and other biological processes.

Industry:

    Material Science: The compound can be utilized in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-bromo-6-(bromomethyl)picolinate depends on its specific application. In the context of nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromine atoms are attached. This results in the formation of new covalent bonds and the substitution of the bromine atoms with other functional groups.

Comparison with Similar Compounds

    Methyl 6-bromopicolinate: This compound has a bromine atom at the sixth position but lacks the bromomethyl group.

    Methyl 4-bromopicolinate: This compound has a bromine atom at the fourth position but lacks the bromomethyl group.

Uniqueness: Methyl 4-bromo-6-(bromomethyl)picolinate is unique due to the presence of both a bromine atom and a bromomethyl group on the picolinate ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar counterparts.

Properties

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

methyl 4-bromo-6-(bromomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)7-3-5(10)2-6(4-9)11-7/h2-3H,4H2,1H3

InChI Key

BMEFMHIEAMGXEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)CBr)Br

Origin of Product

United States

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